2-[2-(BENZYLSULFONYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE
Overview
Description
2-[2-(BENZYLSULFONYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents. The presence of the benzimidazole ring system, along with the benzylsulfonyl and morpholino groups, imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(BENZYLSULFONYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE typically involves a multi-step process One common method starts with the preparation of the benzimidazole core, which is then functionalized with the benzylsulfonyl groupThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(BENZYLSULFONYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced benzimidazole compounds, and substituted benzimidazole derivatives. These products often retain the biological activity of the parent compound and can be further modified for specific applications .
Scientific Research Applications
2-[2-(BENZYLSULFONYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(BENZYLSULFONYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(BENZYLSULFONYL)BENZOTHIAZOLE: Similar in structure but contains a benzothiazole ring instead of a benzimidazole ring.
2-(BENZYLSULFONYL)-1H-INDOLE: Contains an indole ring and exhibits similar biological activities.
2-(BENZYLSULFONYL)-1H-IMIDAZOLE: Contains an imidazole ring and is used in similar applications.
Uniqueness
2-[2-(BENZYLSULFONYL)-1H-1,3-BENZIMIDAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE is unique due to the presence of the morpholino group, which enhances its solubility and bioavailability. Additionally, the combination of the benzimidazole and benzylsulfonyl groups imparts a broad spectrum of biological activities, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-(2-benzylsulfonylbenzimidazol-1-yl)-1-morpholin-4-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c24-19(22-10-12-27-13-11-22)14-23-18-9-5-4-8-17(18)21-20(23)28(25,26)15-16-6-2-1-3-7-16/h1-9H,10-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGQJUFYILUVCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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